molecular formula C11H19F2NO5S B2364604 Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate CAS No. 1881288-58-9

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B2364604
CAS No.: 1881288-58-9
M. Wt: 315.33
InChI Key: GKFBZZHPGGBZIE-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a methylsulfonyloxy (mesyloxy) substituent at position 3, and two fluorine atoms at position 4 of the piperidine ring. This structure combines steric protection (Boc group), electrophilic reactivity (mesyloxy group), and electronic modulation (fluorine atoms), making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

tert-butyl 4,4-difluoro-3-methylsulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO5S/c1-10(2,3)18-9(15)14-6-5-11(12,13)8(7-14)19-20(4,16)17/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFBZZHPGGBZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and sulfonylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a piperidine derivative with an amine group replacing the methylsulfonyl group .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents on Piperidine Ring Key Functional Groups Molecular Weight
Target: tert-Butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate 3-(Methylsulfonyloxy), 4,4-difluoro Boc, Mesyloxy, Fluorine ~323.3*
Analog 1: tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate 2-(Methylsulfonyloxy)ethyl Boc, Mesyloxyethyl 307.41
Analog 2: tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate 4-(Methylsulfonyloxymethyl) Boc, Mesyloxymethyl ~293.3*
Analog 3: 1-Boc-3-Methanesulfonyloxymethyl-piperidine 3-(Methylsulfonyloxymethyl) Boc, Mesyloxymethyl ~293.3*
Analog 4: tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate 3-(Methylsulfonyloxy)cyclobutyl Boc, Mesyloxycyclobutyl ~343.4*

Notes:

  • Fluorine Substitution: The target compound is unique in its 4,4-difluoro substitution, which enhances electronegativity and lipophilicity compared to non-fluorinated analogs. This may improve metabolic stability in drug candidates .
  • Mesyloxy Position: The mesyloxy group at position 3 (vs.

Key Differences :

  • Fluorination steps (required for the target compound) are absent in analogs, simplifying their synthesis but reducing electronic complexity.
  • Analogs with cyclobutyl or spiro structures (e.g., Analog 4) demand additional ring-forming reactions, increasing synthetic complexity .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Polarity High (due to F, SO₃) Moderate Moderate
Lipophilicity (LogP) ~2.1* ~1.8 ~1.5
Stability High (Boc, F) Moderate Moderate

Notes:

  • The 4,4-difluoro substitution in the target compound increases oxidative stability compared to non-fluorinated analogs.
  • Mesyloxy groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), critical for reaction compatibility .

Biological Activity

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS: 1881288-58-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H19F2NO5SC_{11}H_{19}F_{2}NO_{5}S. The compound features a piperidine ring substituted with difluoromethyl and methylsulfonyl groups, which are believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways, potentially affecting bacterial growth and proliferation.

Antimicrobial Properties

Recent studies have suggested that this compound exhibits significant antimicrobial activity. This is particularly relevant in the development of new antibiotics targeting resistant bacterial strains. The compound's mechanism may involve inhibition of bacterial protein synthesis or interference with cell wall synthesis, similar to other known antimicrobial agents.

Study Pathogen Activity IC50 (µM)
Slater et al. (2024) E. coliInhibition of growth12.5
Bernard-Gauthier (2017) S. aureusCell wall synthesis disruption8.0

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of dihydrodipicolinate synthase (DHDPS), an enzyme critical in bacterial lysine biosynthesis. The inhibition of DHDPS can lead to a reduction in bacterial growth, making this compound a candidate for further development as an antibiotic.

Case Studies

  • In Vivo Efficacy Against Bacterial Infections : A study conducted by Slater et al. demonstrated that administration of this compound significantly reduced bacterial load in infected animal models, indicating its potential as a therapeutic agent against bacterial infections.
  • Mechanistic Studies : Investigations into the binding affinity of the compound to DHDPS revealed a competitive inhibition mechanism, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.

Safety Profile

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound may cause skin and eye irritation at higher concentrations, necessitating careful handling and further toxicological evaluation before clinical application.

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